2-Butoxyethyl acetate

Description

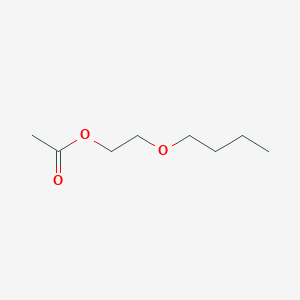

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-10-6-7-11-8(2)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBXSWAWVZHKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3, Array | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026904 | |

| Record name | 2-Butoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monobutyl ether acetate is a colorless liquid with a weak fruity odor. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, sweet, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweet, fruity odor. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-butoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butoxyethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/134 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0071.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

378 °F at 760 mmHg (USCG, 1999), 192 °C, 378 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/134 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0071.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 160 °F (71 °C) (closed cup), 71 °C c.c., 71 °F, 160 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/134 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0071.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1.5 % (NIOSH, 2023), Soluble in hydrocarbons and organic solvents, In water, 9X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 (moderate), 1.5% | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Butoxyethanol acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0071.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.942 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9422 at 20 °C/20 °C, Relative density (water = 1): 0.94, 0.94 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/134 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0071.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.5 (Air= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.3 mmHg (NIOSH, 2023), 0.37 [mmHg], 0.375 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 31, 0.3 mmHg | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/134 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0071.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Purity: the purities were all > or = to 98% w/w. Impurities: ethylene di (acetate) (CAS 111-55-7) < 1% w/w water ~ 0.1% w/w; 2-butoxyethanol (CAS 111-76-2) ~ 0.05% w/w. The remaining 2% or less is very dependent on the purity of the alcohol source and will contain a mixture of alcohols and acetates of homologues. It is thought that there is not any one which is predominant. Additives: It is reported that a food approved antioxidant has been added at a level below that requiring to be declared. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-07-2 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol monobutyl ether acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monobutyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-butoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butoxyethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK5367RE39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/134 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-butoxy-, acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-82.3 °F (USCG, 1999), Freezing point: -63.5 °C, -64 °C, -82 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTOXYETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0839 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHYL ACETATE (BUTYL CELLOSOLVE ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/134 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0071.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butoxyethyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Butoxyethyl acetate (B1210297). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided.

Chemical Identity and Structure

2-Butoxyethyl acetate, also known as ethylene (B1197577) glycol monobutyl ether acetate, is a colorless liquid with a mild, pleasant ester odor.[1] It is a glycol ether ester that sees wide application as a solvent in various industries, including coatings, printing inks, and cleaning formulations.[1][2] Its utility stems from its good solvency for many natural and synthetic resins, combined with a low volatility.[1][3]

The molecular structure of this compound is characterized by a butyl group attached to an ethyl acetate through an ether linkage.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | [1][4] |

| Molecular Weight | 160.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Mild, pleasant, sweet, fruity | [1][6][7] |

| Melting Point | -63 °C to -64 °C | [3][5][8] |

| Boiling Point | 192 °C to 196 °C at 1013 hPa | [2][9][10] |

| Density | 0.940 - 0.944 g/mL at 20-25 °C | [2][3] |

| Refractive Index | 1.412 - 1.416 at 20 °C | [3] |

| Viscosity | 1.70 cP | [8] |

| Solubility | Sparingly soluble in water; miscible with many organic solvents | [1][2] |

Table 2: Thermodynamic and Safety Properties

| Property | Value | Reference |

| Vapor Pressure | 0.29 - 0.375 mmHg at 20 °C | [3] |

| Vapor Density | 5.5 (vs air) | |

| Flash Point | 71 °C to 78 °C (closed cup) | [1][10] |

| Autoignition Temperature | 280 °C to 340 °C | [5][10] |

| Explosive Limits | 0.88% - 8.54% by volume | [5][10] |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Continuous Esterification

This protocol is based on a continuous esterification process.[11]

Objective: To synthesize this compound from ethylene glycol monobutyl ether and acetic acid using a solid acid catalyst.

Materials:

-

Ethylene glycol monobutyl ether

-

Acetic acid

-

Solid acid catalyst

Equipment:

-

Two-section fixed-bed reactor system

-

Heating mantles

-

Temperature controllers

-

Azeotropic distillation apparatus

-

Rectification column

Procedure:

-

The raw materials, ethylene glycol monobutyl ether and acetic acid, are continuously fed into the first section of a fixed-bed reactor containing a solid acid catalyst. The molar ratio of ethylene glycol butyl ether to acetic acid is maintained between 0.7:1 and 2:1.[11]

-

The esterification reaction is carried out at a temperature of 70-150 °C (optimally 90-120 °C).[11]

-

Water generated during the reaction is continuously removed via azeotropic distillation.[11]

-

The reaction mixture from the first reactor then flows into a second fixed-bed reactor to continue the esterification.[11]

-

The product from the second reactor is fed into a rectification column.

-

Unreacted ethylene glycol monobutyl ether and acetic acid are separated and recovered for recycling.[11]

-

The final product, this compound, is obtained with a boiling point of 191-192 °C.[11]

Determination of Boiling Point

This is a general method for determining the boiling point of a liquid.[12]

Objective: To determine the boiling point of a liquid sample, such as this compound.

Materials:

-

Liquid sample (this compound)

-

Capillary tube (closed at one end)

-

"Minipipet" (narrower capillary tube open at both ends)

Equipment:

-

Melting point apparatus (e.g., MelTemp)

Procedure:

-

Ensure the closed-end capillary tube is about 1 cm shorter than the minipipet.

-

Dip the minipipet into the liquid sample to fill it by capillary action.

-

Transfer the liquid from the minipipet to the closed-end capillary tube by sliding the minipipet to the bottom of the larger tube.

-

Manipulate the minipipet to introduce a small air bubble into it.

-

Place the assembly into the melting point apparatus.

-

Heat the apparatus and observe the sample. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the minipipet.[12]

Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for assessing the purity of this compound and identifying it in mixtures.[13]

Objective: To determine the purity of a this compound sample or quantify it in a mixture.

Materials:

-

This compound sample

-

High-purity carrier gas (e.g., helium, nitrogen)

-

Solvent for sample dilution (if necessary)

Equipment:

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Capillary column (e.g., SPB-5)[14]

Procedure:

-

Prepare the GC system by setting the appropriate temperatures for the injector, column oven, and detector.

-

Prepare the sample by diluting it in a suitable solvent if necessary.

-

Inject a small, precise volume of the sample into the GC injector port.

-

The sample is vaporized and carried by the inert gas through the capillary column.

-

Components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

The separated components are detected as they exit the column, producing a chromatogram.

-

The retention time of the peak corresponding to this compound is used for identification, and the area of the peak is used for quantification.

The following diagram illustrates a general workflow for GC analysis.

Caption: General workflow for Gas Chromatography analysis.

References

- 1. solventis.net [solventis.net]

- 2. This compound | 112-07-2 [chemicalbook.com]

- 3. This compound, 112-07-2 [thegoodscentscompany.com]

- 4. This compound [webbook.nist.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. This compound [stenutz.eu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound for synthesis 112-07-2 [sigmaaldrich.com]

- 11. CN101337884A - Method for preparing this compound by continuous esterification reaction - Google Patents [patents.google.com]

- 12. phillysim.org [phillysim.org]

- 13. ecetoc.org [ecetoc.org]

- 14. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Butoxyethyl Acetate from Ethylene Oxide

Introduction

2-Butoxyethyl acetate (B1210297), also known as butyl cellosolve acetate or ethylene (B1197577) glycol monobutyl ether acetate, is a high-boiling, colorless liquid with a mild, pleasant ester-like odor.[1][2] Its unique molecular structure, possessing both polar and nonpolar groups, makes it an exceptionally versatile solvent with high solvency for a wide range of substances, including resins, lacquers, enamels, and dyes.[1][3] Consequently, it finds extensive application in the paints and coatings industry, printing inks, cleaning formulations, and as a chemical intermediate.[2][4][5]

The industrial synthesis of 2-butoxyethyl acetate originating from ethylene oxide is a well-established, two-step process. The first step involves the base-catalyzed ethoxylation of n-butanol to form the intermediate, 2-butoxyethanol (B58217). The second step is the esterification of this intermediate with acetic acid. This guide provides a detailed technical overview of this synthetic pathway, tailored for researchers, scientists, and professionals in chemical and drug development.

Step 1: Synthesis of 2-Butoxyethanol via Ethoxylation

The initial and crucial step in the synthesis is the reaction of ethylene oxide with n-butanol. This reaction, known as ethoxylation, proceeds via a base-catalyzed SN2 nucleophilic ring-opening mechanism.[6] A catalyst, typically a strong base like potassium hydroxide (B78521) (KOH), deprotonates the n-butanol, forming a more potent butoxide nucleophile.[7] This anion then attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the 2-butoxyethoxide anion, which is subsequently protonated to yield 2-butoxyethanol.

Reaction Mechanism: Base-Catalyzed Ethoxylation

Caption: SN2 mechanism for the base-catalyzed synthesis of 2-butoxyethanol.

Experimental Data: Ethoxylation of n-Butanol

The reaction conditions for the ethoxylation of n-butanol can vary significantly depending on the catalyst and desired throughput. The following table summarizes data from various sources.

| Catalyst | Temperature (°C) | Pressure (atm/MPa) | Molar Ratio (Butanol:EO) | Conversion/Yield | Selectivity | Reference |

| None (Thermal) | 240 | 100 | 2:1 | 85% mass yield | Not specified | [8] |

| None (Thermal) | 240 | 90 | 2:1 | 83% mass yield | Not specified | [8] |

| None (Thermal) | 210 | 90 | 2.5:1 | 78% mass yield | Not specified | [8] |

| KF/Al₂O₃ | 90 | 0.1 - 0.5 MPa | 5:1 | 64.29% EO Conversion | 74.11% to EGBE* | [9] |

| Acid or Alkali | 160 | 3 MPa | Not specified | Not specified | Not specified | [10] |

*EGBE: Ethylene Glycol Monobutyl Ether (2-Butoxyethanol)

Experimental Protocol: Synthesis of 2-Butoxyethanol

This protocol is a generalized procedure based on common industrial practices described in the literature.[8][9]

Materials:

-

n-Butanol (anhydrous)

-

Ethylene Oxide (EO)

-

Catalyst (e.g., supported potassium fluoride (B91410) on alumina, or KOH)

-

High-pressure autoclave reactor equipped with stirring, heating/cooling system, and gas inlet/outlet.

Procedure:

-

Catalyst Loading and Inerting: The reactor is charged with the specified amount of n-butanol and catalyst (e.g., ~0.5-1% w/w relative to butanol).

-

Sealing and Purging: The reactor is securely sealed. To ensure an inert atmosphere and remove residual air and moisture, the system is purged several times with dry, oxygen-free nitrogen.

-

Heating and Pressurization: The stirred mixture is heated to the target reaction temperature (e.g., 90-160°C).

-

Ethylene Oxide Feed: Once the target temperature is stable, ethylene oxide is continuously fed into the reactor. The feed rate is carefully controlled to maintain the reaction pressure within the desired range (e.g., 0.1-3 MPa). The exothermic nature of the reaction requires active cooling to maintain a constant temperature.

-

Reaction Monitoring: The reaction is monitored by observing the pressure drop in the reactor. The reaction is considered complete when the pressure remains constant, indicating that the ethylene oxide has been consumed.

-

Cooling and Depressurization: After the reaction is complete, the ethylene oxide feed is stopped, and the reactor is cooled to below 60°C. Any unreacted ethylene oxide and pressure are safely vented.

-

Product Isolation: The crude product mixture is discharged from the reactor. If a heterogeneous catalyst was used, it can be removed by filtration.[11] The liquid product is then purified by distillation to separate 2-butoxyethanol from unreacted n-butanol and any byproducts (such as diethylene glycol monobutyl ether).

Step 2: Synthesis of this compound via Esterification

The second stage of the process is the conversion of the 2-butoxyethanol intermediate into the final product, this compound. This is achieved through esterification with acetic acid.[12][13][14] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product side.

Experimental Data: Esterification of 2-Butoxyethanol

Various catalytic systems can be employed for the esterification step, including mineral acids, organic acids, and solid acid catalysts.

| Catalyst | Temperature (°C) | Process Type | Key Features | Reference |

| Solid Acid Catalyst | 70 - 150 | Continuous (Fixed-Bed) | Water removed by azeotropic distillation. | [15] |

| Oxalic Acid | 105 - 130 | Batch | Catalyst concentration 0.1-0.6 mass %. | [16] |

| Mineral/Organic Acids | Not specified | Intermittent (Batch) | Homogeneous reaction. | [15] |

| Niobium Oxide* | 110 - 130 | Batch | High selectivity. | [17][18] |

*Note: Niobium oxide was studied for a transesterification reaction, but the conditions are relevant for esterification as well.

Experimental Protocol: Continuous Esterification

The following protocol is based on a continuous process using a solid acid catalyst, which offers advantages in terms of efficiency and catalyst separation.[15]

Materials:

-

2-Butoxyethanol (purified from Step 1)

-

Acetic Acid

-

Solid Acid Catalyst (e.g., ion-exchange resin, zeolites)

-

Fixed-bed reactor system with preheaters, a distillation column for water removal (azeotropic), and a final purification column.

Procedure:

-

Feed Preparation: Equimolar or a slight excess of one reactant (e.g., 2-butoxyethanol and acetic acid, molar ratio 0.7-2:1) are mixed and preheated to the reaction temperature (e.g., 90-120°C).

-

Continuous Reaction: The preheated feed is continuously pumped through one or more fixed-bed reactors containing the solid acid catalyst.

-

Water Removal: The effluent from the reactor, containing this compound, water, and unreacted starting materials, is fed into a distillation column. Water is continuously removed as an azeotrope to drive the reaction to completion.

-

Recycling: The unreacted 2-butoxyethanol and acetic acid recovered from the distillation process are recycled back into the initial feed stream to improve overall yield and process economy.

-

Final Purification: The crude product from the bottom of the water-removal column is fed into a final rectification (distillation) column to separate the pure this compound from any remaining starting materials and heavier byproducts. The final product purity is typically ≥98%.

Overall Synthesis Workflow

The entire process, from raw materials to the final purified product, can be visualized as a sequential workflow involving two main reaction stages followed by purification steps.

Caption: Workflow for the synthesis of this compound from ethylene oxide.

References

- 1. adityadyechem.com [adityadyechem.com]

- 2. Butyl Cellosolve Acetate Manufacturers In Mumbai | Relic Chemicals [relicchemicals.in]

- 3. 2-Butoxyethanol acetate - Wikipedia [en.wikipedia.org]

- 4. BUTYL CELLOSOLVE - Ataman Kimya [atamanchemicals.com]

- 5. researchintelo.com [researchintelo.com]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. RU2758851C1 - Method for obtaining butyl cellosolve from ethylene oxide and butanol - Google Patents [patents.google.com]

- 9. CN101921180B - Method for synthesizing butyl cellosolve - Google Patents [patents.google.com]

- 10. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. CN101337884A - Method for preparing this compound by continuous esterification reaction - Google Patents [patents.google.com]

- 16. RU2062266C1 - Method for production of 2-ethoxyethyl acetate - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Butoxyethyl Ethanoate

Introduction

2-Butoxyethyl ethanoate, also known as 2-butoxyethyl acetate (B1210297) or ethylene (B1197577) glycol monobutyl ether acetate (EGBEA), is a high-boiling point, colorless liquid with a mild, fruity odor.[1][2][3] It is widely utilized as a solvent in various industries, including in the formulation of lacquers, enamels, varnishes, and epoxy resins.[2][4] Its utility as a solvent is primarily due to its high boiling point.[4] In the pharmaceutical and research sectors, understanding its physical properties is crucial for its application in formulations, as a reaction medium, or in purification processes. This guide provides a comprehensive overview of the key physical properties of 2-butoxyethyl ethanoate, detailed experimental protocols for their determination, and logical workflows for property characterization.

Core Physical Properties

The physical characteristics of 2-butoxyethyl ethanoate are well-documented. The following tables summarize the key quantitative data from various sources, providing a consolidated reference.

Table 1: Fundamental Physical Properties

| Property | Value | Conditions |

| Molecular Formula | C₈H₁₆O₃ | |

| Molar Mass | 160.21 g/mol | [4][5][6] |

| Appearance | Colorless Liquid | [2][4][6] |

| Odor | Mild, Fruity | [1][2][4] |

Table 2: Thermodynamic and Other Physical Properties

| Property | Value | Conditions |

| Boiling Point | 192 °C | at 760 mmHg (lit.)[7] |

| 192.3 °C | [6][8] | |

| 190 °C | [9] | |

| Melting Point | -63 °C | [4][5][9] |

| -64 °C | [8][10] | |

| -63.5 °C | [6] | |

| Density | 0.942 g/mL | at 25 °C (lit.) |

| 0.9422 g/cm³ | at 20 °C[6][8] | |

| 0.94 g/mL | (Relative density, water = 1)[4][10] | |

| 0.940 g/mL | [9] | |

| Refractive Index (n_D) | 1.413 | at 20 °C (lit.)[9] |

| 1.414 | at 20 °C[7][8] | |

| 1.412 - 1.416 | at 20 °C[11] | |

| Vapor Pressure | 0.29 mmHg | at 20 °C[7] |

| 0.3 mmHg | [4][8] | |

| 31 Pa | at 20 °C[10] | |

| Vapor Density | 5.5 (vs air) | [10] |

| Solubility in Water | 1.7 g/100 mL | at 20 °C (moderate)[10] |

| 1.5% | at 20 °C[4][8] | |

| Slightly miscible | [2][7] | |

| Flash Point | 71 °C | closed cup[10] |

| 76 °C | closed cup | |

| 78 °C | [6] | |

| Autoignition Temp. | 340 °C | [4][10] |

| 644 °F |

Experimental Protocols

Accurate determination of physical properties is fundamental for chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point, density, and refractive index of a liquid sample such as 2-butoxyethyl ethanoate.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] For small sample volumes, a micro-boiling point determination is a convenient and accurate method.[13][14]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer with appropriate range

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., heating block or Thiele tube with heating oil)

-

Magnetic stirrer and stir bar (optional, but recommended to prevent bumping)[14]

-

Stand and clamp

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of 2-butoxyethyl ethanoate into the small test tube. Add a small magnetic stir bar if available.[14]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Setup: Clamp the test tube in the heating block or Thiele tube. Position the thermometer so that the bulb is level with or slightly below the ring of condensing vapor that will form during heating.[14] Ensure the thermometer does not touch the sides of the test tube.

-

Heating: Begin heating the apparatus gently. If using a stirrer, ensure gentle stirring.[14] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

-

Observation: Continue heating. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

-

Cooling and Measurement: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13] Record this temperature.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary for a highly accurate determination.

Determination of Density (Mass/Volume Method)

Density is the ratio of a substance's mass to its volume.[15][16] For a liquid, this can be determined accurately by measuring the mass of a known volume.

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)

-

Pipette (for precise volume transfer)

-

Thermometer

Procedure:

-

Record Temperature: Measure and record the ambient temperature, as density is temperature-dependent.

-

Mass of Empty Container: Carefully weigh a clean, dry graduated cylinder or volumetric flask on the electronic balance and record its mass (m₁).[17]

-

Volume Measurement: Using a pipette, accurately transfer a specific volume of 2-butoxyethyl ethanoate (e.g., 10.00 mL) into the weighed container. Read the volume from the bottom of the meniscus.[15][17]

-

Mass of Filled Container: Weigh the container with the liquid and record the combined mass (m₂).[17]

-

Calculation:

-

Calculate the mass of the liquid: Mass_liquid = m₂ - m₁.

-

Calculate the density using the formula: Density (ρ) = Mass_liquid / Volume_liquid.[15]

-

-

Repeatability: For improved accuracy, repeat the measurement at least three times and calculate the average density.[17]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a medium.[18] It is a characteristic property of a substance and is commonly measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to control prism temperature)

-

Dropper or pipette

-

Lint-free tissues

-

Calibration standard (e.g., distilled water)

Procedure:

-

Instrument Setup: Turn on the refractometer and the light source. If required, connect the instrument to a water bath set to a standard temperature, typically 20.0 °C.

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using distilled water or another standard with a known refractive index.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of 2-butoxyethyl ethanoate onto the surface of the lower prism. Ensure the liquid spreads evenly.

-

Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Some digital refractometers will display the value automatically.

-

Cleaning: After the measurement, immediately clean the prism surfaces with a soft, lint-free tissue and an appropriate solvent (e.g., ethanol (B145695) or isopropanol), then allow them to dry completely.

Visualizations

The following diagrams illustrate the logical workflow for characterizing a chemical substance and the interrelation of its physical properties.

Caption: Experimental workflow for physical property determination.

Caption: Relationship between key physical properties of a liquid.

References

- 1. 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 2. 2-Butoxyethyl acetate CAS#: 112-07-2 [m.chemicalbook.com]

- 3. 2-Butoxyethanol and 2-Butoxyethanol Acetate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butoxyethanol acetate - Wikipedia [en.wikipedia.org]

- 5. This compound | 112-07-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound, 5 l, plastic, CAS No. 112-07-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 7. This compound | 112-07-2 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound [stenutz.eu]

- 10. ICSC 0839 - this compound [inchem.org]

- 11. This compound, 112-07-2 [thegoodscentscompany.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. embibe.com [embibe.com]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Butoxyethyl Acetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Butoxyethyl acetate (B1210297) (CAS No. 112-07-2), a widely used solvent in various industrial applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound.

Chemical Structure and Properties

2-Butoxyethyl acetate is the acetate ester of 2-butoxyethanol.[1] It is a colorless liquid with a pleasant, sweet, and fruity odor.[1]

Molecular Formula: C₈H₁₆O₃[2] Molecular Weight: 160.21 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The data presented below was obtained in a CDCl₃ solution.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.21 | t | 2H | -O-CH₂ -CH₂-O- |

| 3.63 | t | 2H | -O-CH₂-CH₂ -O- |

| 3.47 | t | 2H | -O-CH₂ -(CH₂)₂-CH₃ |

| 2.08 | s | 3H | -O-C(=O)-CH₃ |

| 1.56 | p | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.37 | sextet | 2H | -O-(CH₂)₂-CH₂ -CH₃ |

| 0.93 | t | 3H | -O-(CH₂)₃-CH₃ |

Source: ChemicalBook[3]

| Chemical Shift (ppm) (Predicted) | Carbon Assignment |

| 171.0 | C =O |

| 70.8 | -O-C H₂-(CH₂)₂-CH₃ |

| 68.5 | -O-CH₂-C H₂-O- |

| 63.8 | -O-C H₂-CH₂-O- |

| 31.6 | -O-CH₂-C H₂-CH₂-CH₃ |

| 20.9 | -O-C(=O)-C H₃ |

| 19.2 | -O-(CH₂)₂-C H₂-CH₃ |

| 13.7 | -O-(CH₂)₃-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Strong | C-H stretch (alkane) |

| 2874 | Strong | C-H stretch (alkane) |

| 1747 | Very Strong | C=O stretch (ester) |

| 1467 | Medium | C-H bend (alkane) |

| 1367 | Strong | C-H bend (alkane) |

| 1245 | Very Strong | C-O stretch (ester) |

| 1128 | Very Strong | C-O-C stretch (ether) |

| 1043 | Very Strong | C-O stretch |

Source: NIST Chemistry WebBook[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Abundance (%) | Possible Fragment |

| 160 | ~5 | [M]⁺ (Molecular Ion) |

| 117 | ~1 | [M - C₃H₇]⁺ |

| 101 | ~10 | [M - C₄H₉O]⁺ |

| 87 | ~34 | [CH₃(CH₂)₃OCH₂CH₂]⁺ |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ |

| 43 | ~86 | [CH₃CO]⁺ |

Source: NIST Chemistry WebBook[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin film.

-

Carefully place the "sandwich" of salt plates into the spectrometer's sample holder.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrument-related absorbances.

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using correlation tables or spectral databases.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are vaporized and then ionized. For the data presented, Electron Ionization (EI) is used, where a high-energy electron beam bombards the molecules, causing them to eject an electron and form a positively charged molecular ion. This high energy also leads to fragmentation.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Butoxyethyl Acetate (CAS 112-07-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-butoxyethyl acetate (B1210297) (CAS 112-07-2). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key characteristics are also provided, offering insights into the methodologies for their determination.

Core Physicochemical Data

The fundamental physicochemical characteristics of 2-butoxyethyl acetate are summarized in the tables below. This data is essential for understanding its behavior in various experimental and industrial settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O3 | [1][2] |

| Molecular Weight | 160.21 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [6][7] |

| Odor | Pleasant, sweet, fruity odor | [6][7] |

| Melting Point | -63.5 °C | [8] |

| Boiling Point | 192 °C at 760 mmHg | [3][5][9] |

| Density | 0.942 g/mL at 25 °C | [1][3][10] |

| Refractive Index | 1.413 at 20 °C | [3][11] |

| Vapor Density | 5.5 (Air = 1) | [3][12][13] |

| Vapor Pressure | 0.29 - 0.375 mmHg at 20 °C | [3][9] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | 9,000 - 15,000 mg/L at 20 °C | [7][9] |

| logP (Octanol/Water Partition Coefficient) | 1.51 | [1][12] |

| Solubility in Organic Solvents | Miscible with many common organic solvents like alcohols, ketones, and ethers. | [2][14] |

Safety and Flammability

| Property | Value | Reference(s) |

| Flash Point | 71 - 78 °C (Closed Cup) | [3][4][12][13] |

| Autoignition Temperature | 280 - 340 °C | [4][12][15] |

| Lower Explosive Limit (LEL) | 0.88 - 1.7 % (v/v) | [1][4][15] |

| Upper Explosive Limit (UEL) | 8.4 - 8.54 % (v/v) | [4][15] |

Experimental Protocols

The following sections detail the standardized methodologies for determining key physicochemical properties of liquid chemicals like this compound.